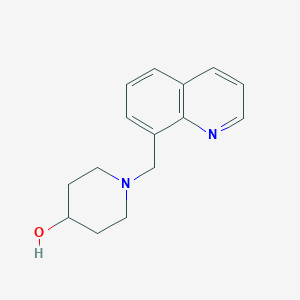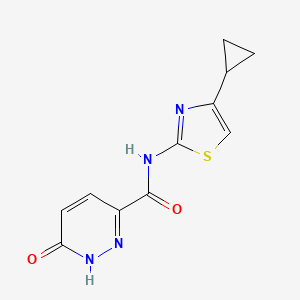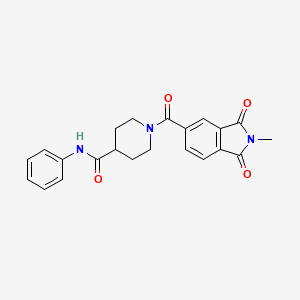
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. This molecule is a hydrazide derivative of thiophene, which is a five-membered heterocyclic ring containing a sulfur atom. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is not yet fully understood. However, it has been reported that the compound induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that the compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been reported to exhibit its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to exhibit antimicrobial activity, which could be useful in the treatment of various infectious diseases. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been shown to exhibit antioxidant activity, which could be beneficial in the prevention of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(3-methylbutanoyl)thiophene-2-carbohydrazide in lab experiments is its potential as a cytotoxic agent against cancer cells. The compound has also shown significant antimicrobial and antioxidant activities, which could be useful in various experimental settings. However, one of the limitations of using N'-(3-methylbutanoyl)thiophene-2-carbohydrazide is its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N'-(3-methylbutanoyl)thiophene-2-carbohydrazide. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential as an antimicrobial agent and develop formulations that can increase its solubility in water. Additionally, further research could be done to study the compound's antioxidant activity and its potential use in the prevention of oxidative stress-related diseases. Finally, future research could focus on the development of new derivatives of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide with improved pharmacological properties.
Méthodes De Synthèse
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been synthesized using various methods. One of the methods involves the reaction of 2-acetylthiophene with hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide as a yellow solid with a melting point of 178-180°C. Another method involves the reaction of 2-acetylthiophene with 3-methylbutyryl hydrazine in the presence of glacial acetic acid. The reaction results in the formation of N'-(3-methylbutanoyl)thiophene-2-carbohydrazide as a yellow solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has shown potential in various scientific research applications. One of the applications is in the field of medicinal chemistry, where the compound has been studied for its anticancer activity. It has been reported that N'-(3-methylbutanoyl)thiophene-2-carbohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its antimicrobial activity, where it has shown significant activity against various bacterial and fungal strains. Additionally, N'-(3-methylbutanoyl)thiophene-2-carbohydrazide has been studied for its antioxidant activity, where it has shown potential as a free radical scavenger.
Propriétés
IUPAC Name |
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7(2)6-9(13)11-12-10(14)8-4-3-5-15-8/h3-5,7H,6H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBURJQOWYKWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methylbutanoyl)thiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)


![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)


![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)


![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)